molecular formula C10H10O2 B3424415 trans-2-Phenylcyclopropanecarboxylic acid CAS No. 3471-10-1

trans-2-Phenylcyclopropanecarboxylic acid

Cat. No.: B3424415
CAS No.: 3471-10-1
M. Wt: 162.18 g/mol
InChI Key: AHDDRJBFJBDEPW-UHFFFAOYSA-N
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Description

trans-2-Phenylcyclopropanecarboxylic acid: is an organic compound with the molecular formula C10H10O2. It is a cyclopropane derivative where a phenyl group is attached to one of the carbon atoms of the cyclopropane ring, and a carboxylic acid group is attached to another carbon atom. This compound is known for its unique structural features and is used in various chemical and pharmaceutical applications .

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
  • Employed in the study of cyclopropane ring-opening reactions.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Utilized in the synthesis of tranylcypromine, an antidepressant and monoamine oxidase inhibitor.

Industry:

Safety and Hazards

The safety data sheet suggests that if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, it should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water . It is also advised to avoid dust formation and ingestion .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis of trans-2-Phenylcyclopropanecarboxylic acid typically begins with trans-cinnamic acid.

    Methyl Esterification: The trans-cinnamic acid undergoes methyl esterification to form methyl trans-cinnamate.

    Cyclopropanation: The methyl trans-cinnamate is then subjected to cyclopropanation using diazomethane or similar reagents to form methyl trans-2-phenylcyclopropanecarboxylate.

    Hydrolysis: Finally, the ester is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: In industrial settings, the synthesis may involve the use of copper chromite spinel nanoparticles and basic ionic liquids as catalysts to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Phenylcyclopropanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in substitution reactions where the phenyl or carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of trans-2-Phenylcyclopropanecarboxylic acid largely depends on its application. In the context of its use as an intermediate in pharmaceutical synthesis, it acts by undergoing various chemical transformations to form active pharmaceutical ingredients. The molecular targets and pathways involved are specific to the final pharmaceutical product synthesized from this compound .

Comparison with Similar Compounds

    cis-2-Phenylcyclopropanecarboxylic acid: A stereoisomer with different spatial arrangement of atoms.

    Phenylcyclopropane-1-carboxylic acid: Lacks the trans configuration.

    Cyclopropanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclopropane ring.

Uniqueness:

Properties

IUPAC Name

(1R,2R)-2-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDDRJBFJBDEPW-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301272871
Record name trans-2-Phenylcyclopropanecarboxylic acid
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939-90-2, 3471-10-1
Record name trans-2-Phenylcyclopropanecarboxylic acid
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Record name 2-Phenylcyclopropanecarboxylic acid
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Record name 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-trans)-
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Record name 939-90-2
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Record name trans-2-Phenylcyclopropanecarboxylic acid
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Record name trans-2-phenylcyclopropanecarboxylic acid
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Record name (1R,2R)-2-phenylcyclopropane-1-carboxylic acid
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Record name 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, TRANS-(±)-
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Record name 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, (1R-TRANS)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the absolute configuration of trans-2-Phenylcyclopropanecarboxylic acid?

A1: Research has established the absolute configurations of trans-1,2-cyclopropanedicarboxylic acid and this compound. [] This information is crucial for understanding the stereochemistry and its impact on the biological and chemical properties of these compounds.

Q2: How does the cyclopropane ring in this compound influence its chemical properties?

A2: Studies have investigated how the cyclopropane ring in compounds like this compound affects the transmission of electronic effects. [] Comparing the ionization constants of m- and p-substituted β-Phenylpropionic, cis- and trans-2-Phenylcyclopropanecarboxylic acids in 50% ethanol provided insights into the electronic influence of the cyclopropane ring. []

Q3: What spectroscopic techniques have been used to study this compound and its derivatives?

A3: Vibrational circular dichroism (VCD) spectroscopy has been employed to study this compound derivatives and related compounds. [, ] This technique provides valuable information about the three-dimensional structure and absolute configuration of chiral molecules. Additionally, selective double- and zero-quantum spectroscopy, a specialized nuclear magnetic resonance (NMR) technique, has been used to analyze this compound. This method helps in selectively exciting and observing specific spin systems within the molecule, providing detailed structural information. []

Q4: Has this compound been synthesized using heterogeneous catalysts?

A4: Yes, researchers have explored the synthesis of cyclopropanecarboxylic acids, including potentially this compound, using copper chromite spinel nanoparticles (CuCr2O4) combined with basic ionic liquids. [] This approach highlights the potential for developing more sustainable and efficient catalytic processes for synthesizing this class of compounds.

Q5: Are there any known synthetic routes for producing deuterium-labeled this compound?

A5: While the provided abstracts do not specifically mention deuterium labeling of this compound, research on deuterium-labeled tranylcypromine hydrochloride, a compound with a cyclopropane ring, suggests the feasibility of such labeling strategies. [] The ability to introduce deuterium labels could be valuable for mechanistic studies, metabolic profiling, or other applications where isotopic labeling is beneficial.

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